molecular formula C6H4O5 B027748 cis-Aconitic anhydride CAS No. 6318-55-4

cis-Aconitic anhydride

Cat. No.: B027748
CAS No.: 6318-55-4
M. Wt: 156.09 g/mol
InChI Key: GVJRTUUUJYMTNQ-UHFFFAOYSA-N
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Description

It is a white crystalline solid with the molecular formula C6H4O5 and a molecular weight of 156.09 g/mol . This compound is of significant interest due to its reactivity and applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of cis-Aconitic anhydride is the enzyme aconitase . Aconitase is a key enzyme in the tricarboxylic acid (TCA) cycle, also known as the citric acid or Krebs cycle . It catalyzes the isomerization of citrate to isocitrate via cis-aconitate .

Mode of Action

This compound interacts with its target, aconitase, by acting as a substrate for the enzyme . The enzyme aconitase specifically activates cis-aconitic acid, leading to the interconversion of citric and isocitric acids . This interaction results in changes in the TCA cycle, affecting energy production within the cell .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the TCA cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide . This compound, as a substrate for aconitase, plays a role in the isomerization of citrate to isocitrate, a critical step in the TCA cycle .

Pharmacokinetics

It’s known that the compound can be produced industrially from glucose by fermentation with aspergillus terreus . The bioavailability of this compound would depend on factors such as its formulation, route of administration, and the physiological characteristics of the individual.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the TCA cycle . By acting as a substrate for aconitase, it influences the production of energy within the cell . Additionally, this compound has been shown to have anti-inflammatory effects, reducing the release of TNF-α and phosphorylation of IκBα in lipopolysaccharide-stimulated THP-1 macrophages .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, thermal decomposition of this compound has been studied using various techniques, and the measurements were carried out in an argon atmosphere over a temperature range of 293–673 K . The stability and reactivity of this compound can be influenced by pH and temperature .

Biochemical Analysis

Biochemical Properties

cis-Aconitic anhydride plays a role in biochemical reactions, particularly in the TCA cycle . It is derived from the decarboxylation of the TCA cycle intermediate cis-aconitate . The enzymes and proteins it interacts with include aconitase, which catalyzes the isomerization of citrate to isocitrate via cis-aconitate in the TCA cycle .

Cellular Effects

It has been used in the preparation of pH-sensitive anti-tumor prodrug nanoparticles . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known to participate in the TCA cycle, where it is acted upon by the enzyme aconitase . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known to have a melting point of 75-78 °C .

Metabolic Pathways

This compound is involved in the TCA cycle, a crucial metabolic pathway in cells . It is derived from the decarboxylation of cis-aconitate, an intermediate in the TCA cycle .

Transport and Distribution

Given its role in the TCA cycle, it is likely to be transported across mitochondrial membranes .

Subcellular Localization

The subcellular localization of this compound is likely to be within the mitochondria, given its role in the TCA cycle

Preparation Methods

Chemical Reactions Analysis

cis-Aconitic anhydride undergoes various chemical reactions, including hydrolysis, esterification, and amide formation.

Common reagents used in these reactions include water for hydrolysis, alcohols for esterification, and amines for amide formation. The major products formed from these reactions are cis-aconitic acid, esters, and amides, respectively.

Comparison with Similar Compounds

cis-Aconitic anhydride can be compared with other cyclic anhydrides, such as maleic anhydride and citraconic anhydride.

    Maleic Anhydride: Similar to this compound, maleic anhydride is used in the synthesis of polymers and as a chemical intermediate. maleic anhydride is derived from maleic acid and has different reactivity and applications.

    Citraconic Anhydride: Citraconic anhydride is another cyclic anhydride with similar reactivity but is derived from citraconic acid.

The uniqueness of this compound lies in its specific applications in bioconjugation, drug delivery, and gene therapy, which are not as prominent for maleic and citraconic anhydrides.

Properties

IUPAC Name

2-(2,5-dioxofuran-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4O5/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJRTUUUJYMTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)OC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064228
Record name 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo-
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Molecular Weight

156.09 g/mol
Source PubChem
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CAS No.

6318-55-4, 31511-11-2
Record name Aconitic anhydride
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Record name Aconitic anhydride
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Record name (Z)-Prop-1-ene-1,2,3-tricarboxylic cyclic anhydride
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Record name cis-Aconitic anhydride
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Record name 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo-
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Record name 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo-
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Record name (Z)-prop-1-ene-1,2,3-tricarboxylic cyclic anhydride
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Record name 2,5-dihydro-2,5-dioxofuran-3-acetic acid
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Record name ACONITIC ANHYDRIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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